molecular formula C6H11NOS B2934590 2-Methoxy-4-(methylsulfanyl)butanenitrile CAS No. 1493592-01-0

2-Methoxy-4-(methylsulfanyl)butanenitrile

Cat. No. B2934590
CAS RN: 1493592-01-0
M. Wt: 145.22
InChI Key: IMGAAXTWPCUWCJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfanyl)butanenitrile is a chemical compound with the CAS Number: 1493592-01-0 . It has a molecular weight of 145.23 and its IUPAC name is 2-methoxy-4-(methylsulfanyl)butanenitrile . The compound is in liquid form .


Synthesis Analysis

There are two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .


Molecular Structure Analysis

The InChI code for 2-Methoxy-4-(methylsulfanyl)butanenitrile is 1S/C6H11NOS/c1-8-6(5-7)3-4-9-2/h6H,3-4H2,1-2H3 . The InChI key is IMGAAXTWPCUWCJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-4-(methylsulfanyl)butanenitrile is a liquid . The molecular formula is C6H11NOS and the molecular weight is 145.22 .

properties

IUPAC Name

2-methoxy-4-methylsulfanylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-8-6(5-7)3-4-9-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGAAXTWPCUWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(methylsulfanyl)butanenitrile

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